molecular formula C13H20N4O4 B4008113 methyl (2S,4S)-1-methyl-4-{[(1-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]amino}pyrrolidine-2-carboxylate

methyl (2S,4S)-1-methyl-4-{[(1-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]amino}pyrrolidine-2-carboxylate

Cat. No. B4008113
M. Wt: 296.32 g/mol
InChI Key: HDYWZNOEOMQYRX-WPRPVWTQSA-N
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Description

Synthesis Analysis

The synthesis of complex pyrrolidine derivatives, including structures akin to the subject compound, often involves multi-step reactions that may include relay catalytic cascade reactions, oxidative decarboxylation, and condensation processes. For example, Galenko et al. (2015) discuss the one-pot synthesis mode for methyl 4-aminopyrrole-2-carboxylates using a FeCl2/Et3N binary catalytic system, which may offer insights into related synthesis pathways for the target compound (Galenko et al., 2015). Another approach by Boto et al. (2001) involves oxidative decarboxylation and β-iodination of alpha-amino acid carbamates, highlighting the versatility in synthesizing pyrrolidine derivatives (Boto et al., 2001).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be elucidated using various analytical techniques, including X-ray crystallography and spectroscopic methods. The crystal structure, vibrational spectra, and tautomerism of related compounds have been extensively studied, offering insights into the geometrical and electronic configurations that influence their chemical behavior and reactivity. For instance, Pedroso et al. (2020) provided a detailed analysis of a tetra-substituted pyrrolidine derivative, showcasing the importance of conformational analysis in understanding the molecular structure (Pedroso et al., 2020).

Chemical Reactions and Properties

Pyrrolidine derivatives engage in a broad range of chemical reactions, including cycloadditions, acylations, and cascade reactions, that can significantly alter their physical and chemical properties. The versatility in their reactivity allows for the functionalization and synthesis of a wide variety of complex molecules. For example, Jones et al. (1990) discussed the acylation of pyrrolidine-2,4-diones, providing a pathway to synthesize 3-acyltetramic acids, which could be relevant to the chemical transformations of the compound (Jones et al., 1990).

Scientific Research Applications

Synthesis and Chemical Properties

  • Relay Catalysis in Synthesis : A study by Galenko et al. (2015) demonstrates the use of metal/organo relay catalysis for synthesizing methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides, highlighting a method that could potentially apply to the synthesis or functionalization of similar complex molecules (Galenko et al., 2015).

  • Annulation Techniques : Zhu et al. (2003) explored phosphine-catalyzed [4 + 2] annulation, a synthetic strategy that could be relevant for constructing the pyrrolidine and pyridazinone frameworks present in the target compound (Zhu et al., 2003).

Potential Applications in Material and Medicinal Chemistry

  • Heterocyclic Derivatives : Research by Bacchi et al. (2005) on the synthesis of heterocyclic derivatives via palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes may offer insights into approaches for creating pharmacologically relevant derivatives of the target compound (Bacchi et al., 2005).

  • Oxidative Decarboxylation for Derivative Synthesis : Boto et al. (2001) describe a synthesis method for 2,3-disubstituted pyrrolidines and piperidines via one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides, potentially applicable to the modification of pyrrolidine rings in similar compounds (Boto et al., 2001).

  • Enantioselective Reductions : The study by Talma et al. (1985) on enantioselective reductions of activated carbonyl compounds with chiral bridged 1,4-dihydropyridines explores structural effects and scope, which could inform the stereochemical refinement of related molecules (Talma et al., 1985).

properties

IUPAC Name

methyl (2S,4S)-1-methyl-4-[(1-methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)amino]pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O4/c1-16-7-8(6-10(16)13(20)21-3)14-12(19)9-4-5-11(18)17(2)15-9/h8,10H,4-7H2,1-3H3,(H,14,19)/t8-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYWZNOEOMQYRX-WPRPVWTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1C(=O)OC)NC(=O)C2=NN(C(=O)CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](C[C@H]1C(=O)OC)NC(=O)C2=NN(C(=O)CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (2S,4S)-1-methyl-4-{[(1-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]amino}pyrrolidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl (2S,4S)-1-methyl-4-{[(1-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]amino}pyrrolidine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl (2S,4S)-1-methyl-4-{[(1-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]amino}pyrrolidine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl (2S,4S)-1-methyl-4-{[(1-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]amino}pyrrolidine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl (2S,4S)-1-methyl-4-{[(1-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]amino}pyrrolidine-2-carboxylate
Reactant of Route 6
methyl (2S,4S)-1-methyl-4-{[(1-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]amino}pyrrolidine-2-carboxylate

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